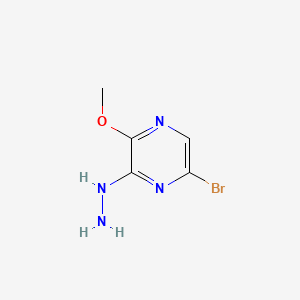
1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine
概要
説明
準備方法
The synthesis of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine typically involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general synthetic route can be summarized as follows:
Starting Material: 6-bromo-3-methoxypyrazine
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.
化学反応の分析
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazones or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine can be compared with other pyrazine derivatives, such as:
6-Bromo-2-hydrazino-3-methoxypyrazine: Similar in structure but with different substitution patterns.
3-Methoxypyrazin-2-ylhydrazine: Lacks the bromine atom, leading to different reactivity and applications.
6-Bromo-3-methoxypyrazine: The parent compound without the hydrazine moiety, used as a starting material for synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, activity profiles, and comparisons with related compounds.
Synthesis
The synthesis of this compound involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can alter cellular processes and potentially lead to therapeutic effects against specific diseases.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-hydrazino-3-methoxypyrazine | Similar pyrazine ring but different substitutions | Moderate antimicrobial activity |
| 3-Methoxypyrazin-2-ylhydrazine | Lacks bromine substitution | Lower potency in enzyme inhibition |
| 6-Bromo-3-methoxyquinoline | Different ring structure | Notable anticancer properties |
This table illustrates that while there are similarities among these compounds, the unique substitution pattern on this compound contributes to its distinct biological properties.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Efficacy : In murine models, the compound demonstrated significant activity against Leishmania species, indicating its potential as an antileishmanial agent. Dosing regimens showed robust healing of lesions comparable to established treatments .
- Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption characteristics across several species, suggesting good oral bioavailability and prolonged half-life. This profile supports further exploration for therapeutic use .
- Safety Profile : Toxicological assessments indicated low off-target effects and minimal risk for mutagenicity, which are critical factors for drug development .
特性
IUPAC Name |
(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNABYJIAPKOHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729281 | |
| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334135-54-4 | |
| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














